N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Description
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
InChI |
InChI=1S/C8H10N4/c1-2-9-7-3-4-8-11-10-6-12(8)5-7/h3-6,9H,2H2,1H3 |
InChI Key |
KLBOPDFJQFTNQD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CN2C=NN=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Step 1: Alkylation of NAPH to form NAPA
- NAPH is reacted with an (R)-2-halopropionic acid or ester (where halogen = Br, Cl, I, or OTf) in the presence of a base.
- If an ester is used, subsequent hydrolysis converts the ester to the acid form (NAPA).
- This step yields a stable intermediate with high purity.
Step 2: Coupling of NAPA with PYRH to form HYDZ
- NAPA is coupled with PYRH to form a hydrazide intermediate (HYDZ).
- The reaction is typically conducted under conditions that promote amide bond formation.
- The purity of HYDZ can be very high (>95%).
Step 3: Cyclization/Dehydration to form the Triazolo-Pyridine Core
- HYDZ undergoes dehydration, often facilitated by phosphorus (V) dehydrating agents or thiophosphetane compounds.
- This cyclization forms thetriazolo[4,3-a]pyridine core.
- The final compound can be isolated as a free base, a salt (e.g., hydrochloride), or a monohydrate.
- The product is stable to air, moisture, and heat.
Alternative Synthetic Routes
- Some methods start with halogenated pyridine derivatives, which are converted to hydrazino-pyridines by treatment with hydrazine hydrate.
- Cyclization is then induced by refluxing in formic acid or by catalytic hydrogenation.
- Subsequent functionalization at the 6-amino position is achieved by nucleophilic substitution or reductive amination to install the ethylamine group.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation of NAPH | (R)-2-halopropionic acid/ester, base (e.g., K2CO3) | Ester hydrolysis if needed; high purity product |
| Coupling to form HYDZ | NAPA + PYRH, coupling agents (e.g., HATU), base | Amide bond formation; high purity achievable |
| Dehydration/Cyclization | Phosphorus (V) dehydrating agents or thiophosphetane | Forms triazolo ring; can isolate as salt or hydrate |
| Amination at C-6 | Ethylamine or ethylamine derivatives, nucleophilic substitution or reductive amination | Introduces ethyl amine substituent |
- The final compound is often isolated as a hydrochloride salt or monohydrate to enhance stability.
- Purity is confirmed by chromatographic methods (HPLC) and typically exceeds 95%.
- Structural confirmation is done by NMR, mass spectrometry, and sometimes X-ray crystallography.
- The synthetic route is convergent, allowing optimization of each step independently.
- The use of phosphorus (V) dehydrating agents improves cyclization efficiency.
- Salt and hydrate forms improve compound stability and handling.
- The methodology allows for stereospecific synthesis when chiral starting materials are used.
- High purity and yield are achievable with careful control of reaction conditions and purification steps.
- The compound and its derivatives have potential applications in cancer treatment, highlighting the importance of efficient synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-one, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The pharmacological and physicochemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives are highly dependent on substituent type and position. Below is a detailed comparison of N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Bromine substitution introduces electronegativity and steric bulk, which may hinder binding to flat aromatic pockets in enzyme active sites but improve halogen bonding interactions .
Impact of Ring Saturation :
- The tetrahydro derivative (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine) exhibits reduced aromaticity, likely improving aqueous solubility but sacrificing π-π stacking interactions critical for target engagement .
The dimethyl derivative (3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine) is explored in kinase inhibition studies, highlighting the role of alkyl groups in modulating steric effects .
Synthetic Accessibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
